molecular formula C5H7NO B080637 4,5-Dihydrooxazole, 2-vinyl- CAS No. 13670-33-2

4,5-Dihydrooxazole, 2-vinyl-

Cat. No.: B080637
CAS No.: 13670-33-2
M. Wt: 97.12 g/mol
InChI Key: BQBSIHIZDSHADD-UHFFFAOYSA-N
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Description

4,5-Dihydrooxazole, 2-vinyl-: is an organic compound with the molecular formula C5H7NO It features an oxazole ring with a vinyl group attached to the second carbon atom This compound is part of the oxazole family, which is known for its biological and chemical significance Oxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4,5-Dihydrooxazole, 2-vinyl- involves the reaction of 1-chloro-2-butanol with hydrazine hydrate in the presence of acetoacetic anhydride. This reaction yields 4,5-Dihydrooxazole-2-butanone, which is then reduced using hydrogen gas and a suitable catalyst to produce 4,5-Dihydrooxazole, 2-vinyl- .

Industrial Production Methods:

Industrial production of 4,5-Dihydrooxazole, 2-vinyl- typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

4,5-Dihydrooxazole, 2-vinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxazoles.

    Reduction: 4,5-Dihydrooxazole, 2-ethyl-.

    Substitution: Substituted oxazoles with different functional groups.

Scientific Research Applications

4,5-Dihydrooxazole, 2-vinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydrooxazole, 2-vinyl- involves its interaction with various molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

    4,5-Dihydroisoxazole: Contains an isoxazole ring instead of an oxazole ring.

    2-Vinyl-4,5-dihydrothiazole: Features a thiazole ring with a vinyl group.

    2-Vinyl-4,5-dihydroimidazole: Contains an imidazole ring with a vinyl group.

Comparison:

    4,5-Dihydrooxazole, 2-vinyl-:

    4,5-Dihydroisoxazole: has similar reactivity but differs in the position of the nitrogen and oxygen atoms within the ring.

    2-Vinyl-4,5-dihydrothiazole: and have sulfur and additional nitrogen atoms, respectively, which influence their chemical behavior and applications.

Properties

IUPAC Name

2-ethenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBSIHIZDSHADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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